Cas no 1369233-23-7 (3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid)

3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolopyridine scaffold with bromine and carboxylic acid functional groups. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and other biologically active molecules. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. The compound is particularly valuable in medicinal chemistry for constructing targeted small-molecule therapeutics. Proper handling under controlled conditions is recommended due to its potential reactivity.
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid structure
1369233-23-7 structure
Product Name:3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS No:1369233-23-7
MF:C7H4BrN3O2
MW:242.029560089111
CID:5304266
Update Time:2026-03-10

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid
    • 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • Inchi: 1S/C7H4BrN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11)
    • InChI Key: PKQJMVCMQOIZSB-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=C(C(=O)O)C=NC2=NN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 226
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.9

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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¥ 1,280.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1369233-23-7)3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Order Number:A1055931
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:43
Price ($):1060.0
Email:sales@amadischem.com

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Related Literature

Additional information on 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Introduction to 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1369233-23-7)

3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, with the CAS number 1369233-23-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyridine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of both bromine and carboxylic acid functional groups makes it a valuable intermediate for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.

The pyrazolo[3,4-b]pyridine core is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring, which together create a unique electronic and steric environment. This structural motif is known to interact favorably with biological targets, making it a popular choice for designing small-molecule inhibitors and activators. The bromo substituent at the 3-position of the pyrazolopyridine ring enhances its reactivity, allowing for nucleophilic substitution reactions that can be exploited in synthetic pathways. Additionally, the carboxylic acid group at the 5-position provides a site for further functionalization, such as esterification or amidation, which can modify the solubility, bioavailability, and metabolic stability of derivatives.

In recent years, there has been growing interest in 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid due to its potential applications in medicinal chemistry. One of the most compelling areas of research involves its use as a building block for the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer. By targeting kinases with small molecules, it is possible to modulate cellular processes and treat pathological conditions.

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can exhibit potent inhibitory activity against specific kinases. For instance, modifications at the 3-position with halogen atoms have been shown to enhance binding affinity to target proteins. The bromo group in particular has been recognized as an effective moiety for improving pharmacokinetic properties and increasing binding interactions. Furthermore, the carboxylic acid functionality can be used to link the pyrazolopyridine core to other pharmacophores through covalent bonds, creating hybrid molecules with enhanced therapeutic potential.

The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by bromination and carboxylation steps. The exact methodology can vary depending on the desired purity and scale of production, but modern synthetic techniques have made it possible to obtain high yields and minimal byproducts. Advances in catalytic systems and green chemistry principles have also contributed to more efficient and environmentally friendly synthetic protocols.

From a computational chemistry perspective, the molecular structure of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been extensively analyzed using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into its electronic properties, such as charge distribution and hydrogen bonding capabilities. Understanding these features is crucial for designing derivatives with improved binding affinities and selectivity. Additionally, molecular docking simulations have been employed to predict how this compound might interact with various biological targets, guiding rational drug design efforts.

In clinical research settings, 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been explored as a precursor for novel therapeutic agents. Preclinical studies have shown promising results in models of inflammation and autoimmune diseases, where kinase inhibition plays a key role. The ability to fine-tune its chemical structure allows researchers to optimize pharmacological properties such as potency, selectivity, and toxicity profiles. While further investigation is needed to fully understand its therapeutic potential, this compound represents an exciting opportunity for future drug development.

The pharmaceutical industry has recognized the importance of heterocyclic compounds like pyrazolo[3,4-b]pyridine derivatives due to their diverse biological activities. Companies specializing in medicinal chemistry are actively investigating new ways to utilize scaffolds such as this one for treating a wide range of disorders. Collaborations between academic institutions and pharmaceutical companies have accelerated progress in this area by combining experimental data with computational modeling.

Looking ahead, the future prospects for 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid appear promising as more research emerges on its applications in drug discovery. Innovations in synthetic methodologies will continue to enhance access to this compound and its derivatives, enabling faster development cycles for new therapies. As our understanding of disease mechanisms grows more sophisticated so too will our ability to design molecules that precisely target pathological processes.

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Amadis Chemical Company Limited
(CAS:1369233-23-7)3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
A1055931
Purity:99%
Quantity:1g
Price ($):1060.0
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